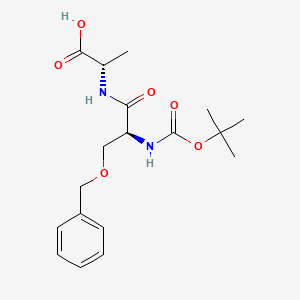
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a serine-alanine dipeptide structure. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine typically involves the protection of the amino and hydroxyl groups of serine and alanine, followed by coupling reactions to form the dipeptide. The benzyl group is introduced to protect the hydroxyl group of serine, while the Boc group protects the amino group. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Alkylated serine derivatives.
Scientific Research Applications
Chemistry: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the construction of longer peptide chains with high specificity and yield.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of peptides in biological systems.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of therapeutic agents targeting specific proteins or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It ensures the efficient and cost-effective synthesis of high-purity peptides.
Mechanism of Action
The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- O-Benzyl-L-serine
Comparison:
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine: Similar in structure but lacks the alanine residue, making it less versatile in peptide synthesis.
- N-(tert-Butoxycarbonyl)-L-alanine: Lacks the benzyl-protected serine, limiting its use in synthesizing serine-containing peptides.
- O-Benzyl-L-serine: Lacks the Boc protection, making it more reactive and less suitable for controlled peptide synthesis.
Uniqueness: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is unique due to its dual protection of both the amino and hydroxyl groups, allowing for precise and controlled peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Properties
CAS No. |
63013-70-7 |
|---|---|
Molecular Formula |
C18H26N2O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-12(16(22)23)19-15(21)14(20-17(24)26-18(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t12-,14-/m0/s1 |
InChI Key |
SFYGGSVETXLBED-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


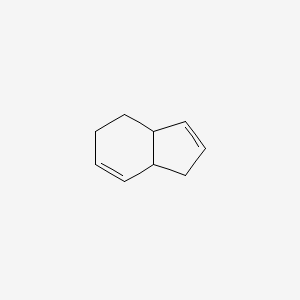
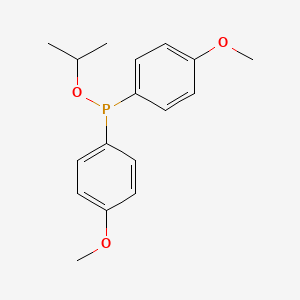
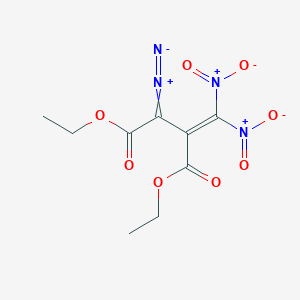
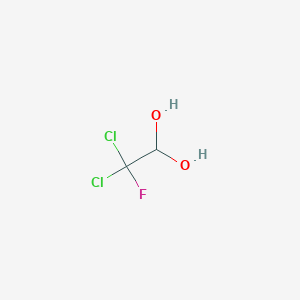
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
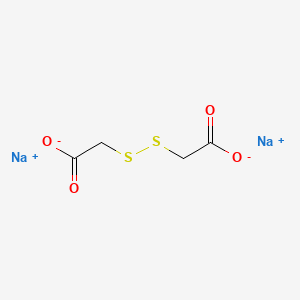
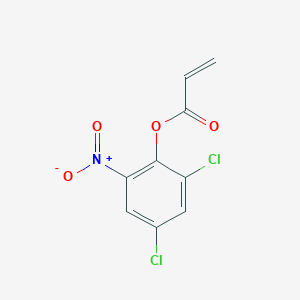
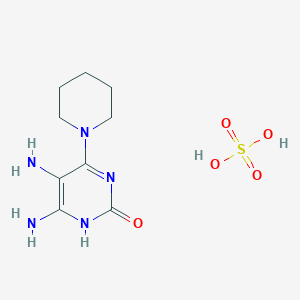
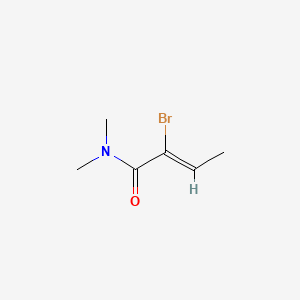

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
